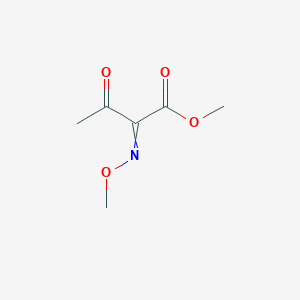
N-methylepinephrine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N-Methylepinephrine hydrochloride is C10H16ClNO3 . Its molecular weight is 233.69 g/mol. The structure of N-Methylepinephrine hydrochloride includes a benzene ring with two hydroxyl groups and a side chain containing a hydroxyl group and a dimethylamino group.Physical And Chemical Properties Analysis
N-Methylepinephrine hydrochloride is a crystalline substance . The melting point of the D(-)-Form is 149-150° . The optical rotation of the D(-)-Form is -65.1° (c = 1.41 in 0.5N HCl) . The L(+)-Form also has a melting point of 149-150°, but its optical rotation is +62.3° (c = 1.4) .Applications De Recherche Scientifique
Ophthalmological Use
- Application in Ophthalmology : Phenylephrine hydrochloride, closely related to N-methylepinephrine hydrochloride, has been used extensively in ophthalmology. It is known for its sympathomimetic activity and acts as a potent vasopressor and vasoconstrictor. Phenylephrine relaxes the sphincter muscle of the iris and contracts the radial fibers, making it useful in ocular applications (Heath & Geiter, 1949).
Biochemical Research
- Analysis in Human Urine : N-Methylepinephrine has been identified and quantified in human urine, particularly in hypertensive patients and those with pheochromocytoma, a type of tumor. This demonstrates its significance in biochemical research related to hypertension and adrenal gland disorders (Gerlo, Malfait, & Dupont, 1987).
- Inhibitor of Norepinephrine Uptake : Certain derivatives of N-methylepinephrine, such as dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, have been shown to inhibit the uptake of norepinephrine in rat brain synaptosomes and heart, indicating their potential use in neuroscientific research (Wong, Horng, & Bymaster, 1975).
Neurological Research
- Inhibition of Norepinephrine N-Methyltransferase : Studies have shown that certain compounds, such as LY134046, inhibit norepinephrine N-methyltransferase, which is involved in the conversion of norepinephrine to epinephrine. This highlights its application in researching the function of epinephrine-forming neurons in the brain (Fuller et al., 1981).
Physiological Research
- Cardiovascular Studies : Research involving carbon-11-labeled meta-hydroxyephedrine (a catecholamine analog of N-methylepinephrine) in rat hearts has provided insights into the sympathetic nerve terminals of the heart. This suggests its utility in cardiovascular studies (DeGrado et al., 1993).
Orientations Futures
Mécanisme D'action
Target of Action
N-methylepinephrine hydrochloride primarily targets beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy metabolism .
Mode of Action
N-methylepinephrine hydrochloride interacts with its targets by acting as an agonist at these receptors . This interaction leads to bronchial smooth muscle relaxation, which helps to relieve bronchospasm, wheezing, and dyspnea that may occur during anaphylaxis .
Biochemical Pathways
Given its similarity to epinephrine, it is likely to influence pathways related to the regulation of heart function, smooth muscle relaxation, and energy metabolism .
Result of Action
The primary result of N-methylepinephrine hydrochloride’s action is the relief of bronchospasm, wheezing, and dyspnea, which are symptoms often associated with anaphylaxis . This is achieved through its agonistic action on beta-adrenergic receptors, leading to bronchial smooth muscle relaxation .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10,12-14H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSKRXJOMDVYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018938 | |
| Record name | N-Methylepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylepinephrine hydrochloride | |
CAS RN |
62-22-6 | |
| Record name | 1,2-Benzenediol, 4-[2-(dimethylamino)-1-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylepinephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylepinephrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLEPINEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D1B6XEV7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)



![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)


![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)





